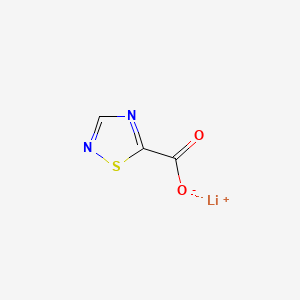
3-Benzylidenepiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidenepiperazine-2,5-dione is a diketopiperazine derivative, a class of compounds known for their diverse biological activities and structural complexity. This compound features a piperazine ring with a benzylidene group attached to the nitrogen atoms at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidenepiperazine-2,5-dione can be achieved through several methods. One common approach involves the treatment of N-(chloroacetyl)phenylalanine with methylamine, which yields 3-trans-benzylidene-1-methylpiperazine-2,5-dione. This compound can also be produced by cyclization of (N-acetyldehydrophenylalanyl)-sarcosine with acetic anhydride .
Another method involves the condensation of piperazine-2,5-dione with aromatic aldehydes to form monoarylidene and bisarylidene derivatives. The use of 1,4-diacetylpiperazine-2,5-dione allows for the preparation of unsymmetrical bisarylidenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidenepiperazine-2,5-dione undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For example, the reduction of 3,6-dibenzylidenepiperazine-2,5-dione with zinc and acetic acid yields (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include zinc, acetic acid, hydrochloric acid, and aromatic aldehydes. Reaction conditions typically involve moderate temperatures and the use of solvents such as acetic anhydride .
Major Products
The major products formed from the reactions of this compound include various substituted piperazine-2,5-dione derivatives, such as (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione and unsymmetrical bisarylidenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzylidenepiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s diketopiperazine core allows it to bind to various biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies have shown that diketopiperazines can exhibit cytotoxicity against cancer cells and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibenzylidenepiperazine-2,5-dione
- 3-Benzylidene-6-methylpiperazine-2,5-dione
- 3,6-Dibenzylpiperazine-2,5-dione
Uniqueness
3-Benzylidenepiperazine-2,5-dione is unique due to its specific substitution pattern and the presence of the benzylidene group. This structural feature distinguishes it from other diketopiperazine derivatives and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
19459-03-1 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-benzylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,13,14) |
InChI Key |
AFBRZIIBSVQJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)

![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)

![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-3-ium bromide](/img/structure/B12513570.png)
![1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513576.png)
![3-Chloro-2-({7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12513578.png)

![2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12513584.png)
![8-[(Methylsulfanyl)methyl]-6-propylergoline](/img/structure/B12513585.png)

![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)
